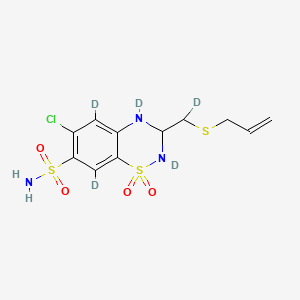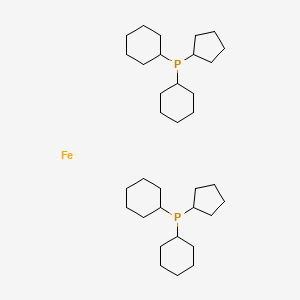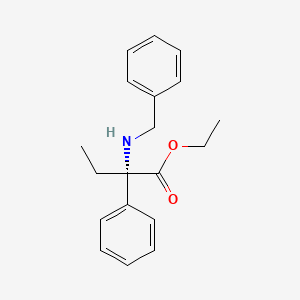
Nocardicin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nocardicin E is a bioactive compound produced by certain strains of the bacterium Nocardia. It belongs to the class of monocyclic beta-lactam antibiotics, which are known for their antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Nocardicin E has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-lactam antibiotics. In biology, it serves as a tool for investigating bacterial resistance mechanisms. In medicine, this compound and its derivatives are explored for their potential as new antibacterial agents. Additionally, in the industry, it is used in the development of new antibiotics and other bioactive compounds .
Zukünftige Richtungen
The future directions for the study of Nocardicin E could include further exploration of its biosynthetic mechanisms and genetic engineering approaches for enhanced production or structural/functional modification . Additionally, the impact of artificial intelligence methods in this compound structural studies could be a promising area of future research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nocardicin E can be synthesized through microbial fermentation. The process involves cultivating a Nocardia strain, such as Nocardia uniformis subsp. tsuyamanensis, in an aqueous nutrient medium under aerobic conditions. The compound is then isolated from the culture broth .
Industrial Production Methods: For industrial production, large-scale microbial fermentation is employed. Advances in genetic engineering have enabled the enhancement of production titers and structural diversification of pharmaceutically important biomolecules, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Nocardicin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the nature of the reaction .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antibacterial activity. These derivatives are often more stable and have improved pharmacokinetic properties .
Wirkmechanismus
Nocardicin E exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes bacterial cell lysis .
Vergleich Mit ähnlichen Verbindungen
Nocardicin E is unique among beta-lactam antibiotics due to its monocyclic structure. Similar compounds include Nocardicin A, Nocardicin B, and Nocardicin G. These compounds share structural similarities but differ in their side chains and specific activities. Nocardicin A, for example, is known for its resistance to beta-lactamase, an enzyme that deactivates many beta-lactam antibiotics .
Eigenschaften
CAS-Nummer |
63598-46-9 |
|---|---|
Molekularformel |
C19H17N3O7 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(2R)-2-[(3S)-3-[[(2Z)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1 |
InChI-Schlüssel |
NMMOYDKOFASOBV-HKHZIIAMSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)O |
SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |
Kanonische SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |
Synonyme |
(αR,3S)-3-[[(2E)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; [3S-[1(S*),3R*(E)]]-3-[[(Hydroxyimino)_x000B_(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)


![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)



